4-((Benzyloxy)methyl)-6-chloropyrimidine
Overview
Description
4-((Benzyloxy)methyl)-6-chloropyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a benzyloxy methyl group at the 4-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)-6-chloropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and benzyl alcohol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom at the 4-position of the pyrimidine ring with the benzyloxy methyl group. This can be achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)methyl)-6-chloropyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy methyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the benzyloxy methyl group to a methyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy methyl group can yield benzaldehyde or benzoic acid, while substitution of the chlorine atom can result in various substituted pyrimidines.
Scientific Research Applications
4-((Benzyloxy)methyl)-6-chloropyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)methyl)-6-chloropyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy methyl group and the chlorine atom can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-chloropyrimidine: Similar structure but lacks the benzyloxy group.
4-((Benzyloxy)methyl)-2-chloropyrimidine: Similar structure but with the chlorine atom at the 2-position.
4-((Benzyloxy)methyl)-6-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-((Benzyloxy)methyl)-6-chloropyrimidine is unique due to the presence of both the benzyloxy methyl group and the chlorine atom, which can influence its reactivity and binding properties. This combination of substituents can provide distinct chemical and biological activities compared to similar compounds.
Properties
IUPAC Name |
4-chloro-6-(phenylmethoxymethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKBJRZXHSFACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697768 | |
Record name | 4-[(Benzyloxy)methyl]-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914802-11-2 | |
Record name | 4-[(Benzyloxy)methyl]-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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